2,4-Dichlorothiazole

Overview

Description

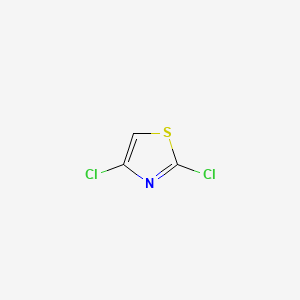

2,4-Dichlorothiazole: is a heterocyclic compound with the molecular formula C₃HCl₂NS . It is characterized by a thiazole ring substituted with two chlorine atoms at the 2nd and 4th positions. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichlorothiazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4-dichlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide can yield this compound. The reaction typically requires heating and can be carried out in solvents like ethanol or water .

Industrial Production Methods: In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. Large-scale synthesis may utilize continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and controlled temperature and pressure conditions are common practices to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorothiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions:

Substitution Reactions: Reagents like or are commonly used under mild to moderate conditions.

Oxidation Reactions: Oxidizing agents such as or are employed.

Reduction Reactions: Reducing agents like or are used.

Major Products:

Substitution Products: Depending on the nucleophile, products such as or can be formed.

Oxidation Products: Sulfoxides and sulfones are typical products.

Reduction Products: Reduced derivatives with altered functional groups.

Scientific Research Applications

Chemistry: 2,4-Dichlorothiazole is used as a building block in the synthesis of various organic compounds

Biology: In biological research, this compound derivatives have been studied for their antimicrobial and antiparasitic properties. They have shown activity against pathogens such as Trypanosoma brucei , the causative agent of African sleeping sickness .

Medicine: The compound and its derivatives are explored for their potential therapeutic applications. For instance, they have been investigated as potential antitubercular and anticancer agents .

Industry: In the industrial sector, this compound is used in the production of fungicides and herbicides. Its derivatives are also employed in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,4-dichlorothiazole and its derivatives varies depending on the specific application. In antimicrobial applications, the compound may interfere with essential biological processes in pathogens, such as enzyme function or cell membrane integrity. For instance, it can inhibit the activity of enzymes involved in the biosynthesis of vital cellular components, leading to the death of the microorganism .

Comparison with Similar Compounds

- 2,4-Dichlorobenzothiazole

- 2,4-Dichlorophenylthiazole

- 2,4-Dichlorothiazole-5-carboxaldehyde

Comparison: Compared to similar compounds, this compound is unique due to its specific substitution pattern on the thiazole ring. This substitution pattern influences its reactivity and the types of reactions it can undergo. For example, the presence of chlorine atoms at the 2nd and 4th positions makes it more susceptible to nucleophilic substitution reactions compared to other thiazole derivatives .

Biological Activity

2,4-Dichlorothiazole (DCT) is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with DCT, including its antimicrobial, anticancer, and anticonvulsant properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its thiazole ring structure, which includes chlorine substituents at the 2 and 4 positions. This structural configuration contributes significantly to its biological activity.

Antimicrobial Activity

DCT has been evaluated for its antimicrobial properties against a variety of pathogens. Studies have shown that derivatives of DCT exhibit significant antibacterial and antifungal activities.

- Study Findings : A synthesis of thiazole derivatives, including DCT, revealed promising antimicrobial effects against Candida albicans, Staphylococcus aureus, and Bacillus subtilis. The introduction of arylidene moieties enhanced the antimicrobial potency of these compounds .

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| DCT | C. albicans | 15 µg/mL |

| DCT | S. aureus | 10 µg/mL |

| DCT | B. subtilis | 12 µg/mL |

Anticancer Activity

The anticancer potential of DCT has been explored through various studies focusing on its effects on different cancer cell lines.

- Case Study : Research on thiazole-chalcone hybrids containing DCT demonstrated significant antiproliferative activity against prostate cancer cell lines (DU-145), with an IC50 value of 6.86 µM, which is notably lower than the standard methotrexate (IC50 = 11 µM). This suggests that DCT derivatives may serve as effective anticancer agents .

| Compound Type | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Thiazole-Chalcone Hybrid | DU-145 | 6.86 ± 1 |

| Standard Drug | Methotrexate | 11 ± 1 |

Anticonvulsant Activity

DCT has also been investigated for its anticonvulsant properties.

- Research Findings : In a study assessing various thiazole derivatives, compounds with para-halogen substitutions (including DCT) exhibited significant anticonvulsant activity in the scPTZ model. The median effective dose (ED50) for one of the analogues was reported as 18.4 mg/kg, indicating a promising profile compared to standard treatments .

| Compound | Model Used | ED50 (mg/kg) |

|---|---|---|

| DCT Derivative | scPTZ | 18.4 |

| Standard Drug | Ethosuximide | Not specified |

Mechanistic Insights

The biological activities of DCT can be attributed to its ability to interact with various biological targets:

- Antimicrobial Mechanism : The presence of chlorine atoms enhances the lipophilicity and electron-withdrawing ability of the compound, improving membrane penetration and disrupting bacterial cell walls .

- Anticancer Mechanism : DCT's structural features facilitate binding to specific receptors involved in cell proliferation pathways, leading to apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 2,4-dichlorothiazole derivatives for higher yields?

- Methodological Answer : Focus on solvent selection, reaction time, and purification techniques. For example:

- Use DMSO as a solvent for reflux reactions to improve solubility of intermediates (18-hour reflux, 65% yield) .

- Ethanol with glacial acetic acid is effective for condensation reactions with substituted benzaldehydes (4-hour reflux) .

- Purify via recrystallization in water-ethanol mixtures to remove byproducts .

- Data Table :

| Method | Solvent | Time | Yield | Key Step |

|---|---|---|---|---|

| Hydrazide condensation | DMSO | 18h | 65% | Reflux + ice-water workup |

| Benzaldehyde reaction | Ethanol | 4h | ~70%* | Glacial acetic acid catalysis |

| *Estimated based on analogous protocols. |

Q. What analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- NMR spectroscopy : Confirm substituent positions via characteristic peaks (e.g., δ 7.2–8.1 ppm for aromatic protons) .

- Melting point analysis : Verify purity (e.g., 141–143°C for triazole derivatives) .

- UV-Vis spectroscopy : Monitor electronic transitions in reactive intermediates (e.g., nitro-substituted derivatives) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, masks) to avoid inhalation/skin contact .

- Work in a fume hood due to hazardous byproducts (e.g., chlorinated vapors) .

- Neutralize waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do substituent effects influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Electron-withdrawing groups (EWGs) : Nitro groups at position 5 increase reactivity due to enhanced electrophilicity (e.g., 5-nitro derivatives react faster with benzenethiolate) .

- Steric effects : Bulky substituents at position 2 reduce accessibility to the reactive site .

- Hammett correlations : Use σ values to predict substituent impacts (e.g., σ = −0.24 for Cl) .

- Data Table :

| Substituent (Position) | Reactivity (Relative Rate) | Key Observation |

|---|---|---|

| NO₂ (5) | 1.0 (baseline) | Strongest activation |

| Cl (2) | 0.75 | Moderate deactivation |

| OCH₃ (4) | 0.50 | Steric hindrance dominates |

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound complexes?

- Methodological Answer :

- Geometry optimization : Use software like Gaussian to model molecular structures .

- Frontier orbital analysis : Calculate HOMO-LUMO gaps to assess redox activity (e.g., PdCl₂ complexes show gaps ~3.5 eV) .

- Charge distribution maps : Identify electrophilic/nucleophilic sites for reaction planning .

Q. How to resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Systematic review : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) .

- Statistical meta-analysis : Normalize data using standardized metrics (e.g., logP vs. activity correlations) .

- Replicate key studies : Control variables like solvent polarity and temperature .

Q. Research Design & Frameworks

Q. What frameworks (e.g., FINER) ensure rigorous research questions for this compound studies?

- Methodological Answer :

- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

- PICO framework : Define Population (compound), Intervention (synthetic modification), Comparison (analogs), Outcome (activity) .

Q. How to design a hybrid (in silico/in vitro) study for this compound-based drug candidates?

- Methodological Answer :

- In silico docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock .

- In vitro validation : Prioritize top candidates for cytotoxicity assays (e.g., MTT on cancer cell lines) .

- Dose-response analysis : Calculate EC₅₀ values to compare computational and experimental results .

Properties

IUPAC Name |

2,4-dichloro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2NS/c4-2-1-7-3(5)6-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICETWLGKJXCIDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40490880 | |

| Record name | 2,4-Dichloro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40490880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4175-76-2 | |

| Record name | 2,4-Dichlorothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4175-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40490880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichlorothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.